molecular formula C18H19IN2O4 B11555659 N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11555659
M. Wt: 454.3 g/mol
InChI Key: TXMJUTBKDJNPSI-KEBDBYFISA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxy group, a hydroxy group, an iodine atom, and a methylphenoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves a multi-step processThe final step involves the condensation of the hydrazide with the appropriate aldehyde or ketone to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to replace the iodine atom.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s hydroxy and iodine groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with cellular signaling proteins .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(4-ethoxyphenoxy)acetohydrazide
  • N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack the iodine substituent .

Properties

Molecular Formula

C18H19IN2O4

Molecular Weight

454.3 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C18H19IN2O4/c1-3-24-16-9-13(8-15(19)18(16)23)10-20-21-17(22)11-25-14-6-4-12(2)5-7-14/h4-10,23H,3,11H2,1-2H3,(H,21,22)/b20-10+

InChI Key

TXMJUTBKDJNPSI-KEBDBYFISA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C)I)O

Origin of Product

United States

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